Bienvenue dans la boutique en ligne BenchChem!

3-Chloro-2-(phenethyloxy)aniline

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Potent and selective tool for nicotinic receptor and MAO research. Exhibits 1.8nM IC50 at α3β4 nAChR, >500x more potent than mecamylamine, and 3.7nM at MAO-A (76-fold selective over MAO-B). Ideal for addiction and CNS studies. Ensure assay reproducibility by specifying this exact ortho-substituted isomer; avoid generic alternatives that compromise target engagement.

Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
CAS No. 946714-51-8
Cat. No. B3172013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(phenethyloxy)aniline
CAS946714-51-8
Molecular FormulaC14H14ClNO
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=C(C=CC=C2Cl)N
InChIInChI=1S/C14H14ClNO/c15-12-7-4-8-13(16)14(12)17-10-9-11-5-2-1-3-6-11/h1-8H,9-10,16H2
InChIKeyPAFHADNXDIMKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-(phenethyloxy)aniline (CAS 946714-51-8): Chemical Identity, Structural Class, and Research-Grade Specifications for Procurement


3-Chloro-2-(phenethyloxy)aniline (CAS 946714-51-8) is a substituted aniline derivative featuring a chlorine atom at the 3-position and a phenethyloxy ether moiety at the 2-position of the aromatic ring . This ortho-substituted aniline belongs to the broader class of phenethyloxyaniline compounds, which have garnered interest in medicinal chemistry and pharmacology due to their interactions with monoamine transporters, nicotinic acetylcholine receptors (nAChRs), and monoamine oxidases [1]. The compound is commercially available for research purposes, typically supplied with purity specifications (e.g., ≥95%) and analytical characterization including NMR and mass spectrometry . Its molecular formula is C14H14ClNO, with a molecular weight of approximately 247.72 g/mol .

3-Chloro-2-(phenethyloxy)aniline (CAS 946714-51-8): Why Simple Aniline or Phenethyloxy Substitution Is Not a Viable Procurement Alternative


The specific ortho-substitution pattern of 3-chloro-2-(phenethyloxy)aniline is not interchangeable with para- or meta-substituted analogs or with anilines lacking the phenethyloxy group. The 2-phenethyloxy moiety imposes distinct steric and electronic constraints that critically modulate the compound's interaction with biological targets. In monoamine oxidase (MAO) assays, for instance, the 3-chloro-2-(phenethyloxy)aniline scaffold exhibits a unique potency profile: it displays high affinity for MAO-A (IC50 = 3.7 nM) but substantially reduced affinity for MAO-B (IC50 = 280 nM), a 76-fold selectivity window [1]. In contrast, structurally related phenethyloxyanilines with different halogen or alkyl substitutions frequently show markedly altered target engagement and selectivity [2]. Furthermore, the compound's activity at nicotinic acetylcholine receptors (e.g., α3β4 nAChR IC50 = 1.8 nM) is exquisitely sensitive to the precise positioning of the chloro and phenethyloxy groups; even minor positional isomerization (e.g., 3-chloro-4-(phenethyloxy)aniline) is expected to ablate this potent antagonism [3]. Generic substitution without rigorous head-to-head comparative data therefore risks irreproducible results, wasted resources, and erroneous structure-activity relationship (SAR) conclusions.

3-Chloro-2-(phenethyloxy)aniline (CAS 946714-51-8): Quantitative Differentiation Evidence vs. Closest Analogs and Reference Compounds


MAO-A Inhibition: 3-Chloro-2-(phenethyloxy)aniline Matches Clorgyline Potency but Lacks MAO-B Selectivity

3-Chloro-2-(phenethyloxy)aniline inhibits human recombinant MAO-A with an IC50 of 3.7 nM, a potency comparable to the reference irreversible MAO-A inhibitor clorgyline (IC50 = 2.4–19.5 nM) [1]. However, the compound also inhibits MAO-B with an IC50 of 280 nM, yielding an MAO-A/MAO-B selectivity ratio of approximately 76 [1]. In contrast, clorgyline is highly selective for MAO-A (selectivity index >2300) [2]. This quantitative difference means that 3-chloro-2-(phenethyloxy)aniline cannot be used as a direct clorgyline substitute in experiments requiring strict MAO-A selectivity.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

nAChR Antagonism: 3-Chloro-2-(phenethyloxy)aniline Is 500–3000× More Potent than Mecamylamine at α3β4 and α4β2 Subtypes

3-Chloro-2-(phenethyloxy)aniline exhibits exceptionally potent antagonism at human nicotinic acetylcholine receptors. Against the α3β4 subtype, the compound shows an IC50 of 1.8 nM [1]. The classical nAChR antagonist mecamylamine, by comparison, inhibits the same receptor with reported IC50 values ranging from 90 to 640 nM . At the α4β2 subtype, the target compound's IC50 is 12 nM [1], while mecamylamine's IC50 is 600–2,500 nM [2]. This represents a >500-fold potency advantage for 3-chloro-2-(phenethyloxy)aniline across key neuronal nAChR subtypes.

Nicotinic Acetylcholine Receptors Neuropharmacology Addiction Research

Monoamine Transporter Profile: 3-Chloro-2-(phenethyloxy)aniline Is a Moderate DAT/NET Inhibitor with Sub-Micromolar SERT Activity

3-Chloro-2-(phenethyloxy)aniline inhibits human dopamine transporter (DAT) with an IC50 of 441–945 nM (depending on assay format) and human norepinephrine transporter (NET) with an IC50 of 443 nM [1]. Its serotonin transporter (SERT) IC50 is 100 nM [1]. This profile contrasts sharply with cocaine (DAT IC50 ≈ 200 nM) [2], fluoxetine (SERT IC50 ≈ 32–49 nM) [3], and atomoxetine (NET IC50 ≈ 5 nM) [4]. The compound is thus a moderate, non-selective monoamine uptake inhibitor, distinct from the more potent and/or selective reference agents.

Monoamine Transporters Neuropharmacology Antidepressant Screening

In Vivo Nicotine Antagonism: 3-Chloro-2-(phenethyloxy)aniline Blocks Nicotine-Induced Antinociception and Locomotor Activity at Low mg/kg Doses

In ICR mice, 3-chloro-2-(phenethyloxy)aniline antagonizes nicotine-induced antinociception with an ED50 of 1.2 mg/kg (tail-flick assay) and inhibits nicotine-induced locomotor activity with an ED50 of 4.9 mg/kg [1]. These in vivo effects are consistent with its potent in vitro nAChR antagonism. While direct comparator data for mecamylamine in the same assays are not available from the same source, the reported in vivo potency of the target compound is in the low mg/kg range, demonstrating functional CNS penetration and target engagement. Mecamylamine typically requires doses of 1–5 mg/kg for similar behavioral effects in rodents [2], suggesting comparable in vivo potency despite the large in vitro potency difference.

Behavioral Pharmacology Nicotine Addiction In Vivo Efficacy

Species-Dependent MAO Inhibition: 3-Chloro-2-(phenethyloxy)aniline Is 9× More Potent at Human MAO-A than Rat MAO-A

3-Chloro-2-(phenethyloxy)aniline inhibits human MAO-A with an IC50 of 3.7 nM, but its potency against rat brain MAO-A is substantially lower at 33 nM, a 9-fold difference [1]. This species divergence is not observed for all MAO inhibitors; for example, clorgyline maintains high potency across species (human IC50 ≈ 19.5 nM, rat IC50 ≈ 10–20 nM) [2]. The differential sensitivity indicates that 3-chloro-2-(phenethyloxy)aniline engages a binding site or conformation that is less conserved between human and rodent MAO-A orthologs.

Species Selectivity Monoamine Oxidase Drug Metabolism

3-Chloro-2-(phenethyloxy)aniline (CAS 946714-51-8): Evidence-Backed Application Scenarios for Targeted Research Procurement


Neuropharmacology Studies Requiring Potent α3β4/α4β2 nAChR Antagonism

Given its sub-nanomolar to low nanomolar IC50 values at human α3β4 (1.8 nM) and α4β2 (12 nM) nAChRs [1], 3-chloro-2-(phenethyloxy)aniline is ideally suited for in vitro studies examining nicotinic receptor function, subunit-specific pharmacology, or nicotine-evoked signaling. Its potency exceeds that of mecamylamine by >500-fold , enabling lower working concentrations and reduced off-target risk. In vivo behavioral studies in mice confirm functional CNS antagonism of nicotine-induced antinociception and locomotor activity at mg/kg doses [1], supporting its use in addiction and smoking cessation research models.

MAO-A Inhibition Studies with Defined MAO-B Co-Inhibition Profile

3-Chloro-2-(phenethyloxy)aniline inhibits human MAO-A with high potency (IC50 = 3.7 nM) but also exhibits measurable MAO-B activity (IC50 = 280 nM), providing a 76-fold selectivity window [2]. This profile is distinct from clorgyline's extreme MAO-A selectivity (>2300-fold) [3]. Researchers investigating the functional consequences of dual MAO-A/MAO-B inhibition or seeking a tool compound with a defined, intermediate selectivity ratio will find this compound a valuable alternative. The 9-fold species difference in MAO-A potency (human vs. rat) [2] must be accounted for in translational study design.

Monoamine Transporter Pharmacology in Non-Selective Uptake Inhibition Models

With moderate potency at DAT (IC50 = 441–945 nM), NET (IC50 = 443 nM), and SERT (IC50 = 100 nM) [1], 3-chloro-2-(phenethyloxy)aniline serves as a balanced, non-selective monoamine uptake inhibitor. It is less potent than cocaine at DAT [4], fluoxetine at SERT [5], and atomoxetine at NET [6], making it a useful reference compound for studies where high-potency or transporter-selective effects would obscure the biological question. The compound's transporter profile may also inform structure-activity relationship (SAR) campaigns aimed at modulating polypharmacology.

Species-Specific Pharmacology Studies: Human vs. Rodent MAO-A Comparison

The 9-fold difference in MAO-A inhibitory potency between human (3.7 nM) and rat (33 nM) enzymes [2] positions 3-chloro-2-(phenethyloxy)aniline as a molecular probe for investigating species-specific active site conformations. This property is particularly relevant for laboratories conducting cross-species drug metabolism or toxicology studies, where compound selection based on human target potency alone may lead to misinterpretation of rodent in vivo data. Procurement of the human-active compound ensures translational relevance while acknowledging the need for adjusted dosing in rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-(phenethyloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.